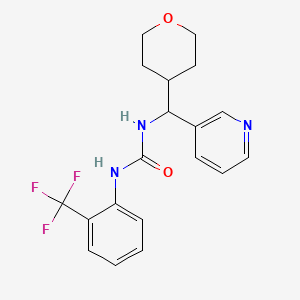

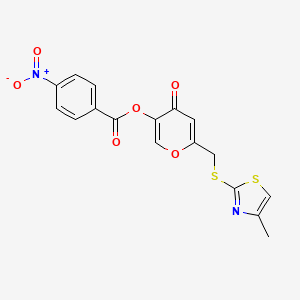

3,5-dimethyl-N-((4-morpholinopyrimidin-2-yl)methyl)isoxazole-4-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 3,5-dimethyl-N-((4-morpholinopyrimidin-2-yl)methyl)isoxazole-4-sulfonamide is a derivative of isoxazole, which is a five-membered aromatic heterocycle with oxygen and nitrogen as the heteroatoms. Isoxazole derivatives are known for their wide range of biological activities, including antibacterial and antiproliferative properties, as well as their potential use as herbicides and inhibitors of various enzymes such as carbonic anhydrases .

Synthesis Analysis

The synthesis of isoxazole derivatives typically involves the generation of the core isoxazole ring followed by functionalization at various positions on the ring. For instance, the synthesis of 5-substituted 3-methylisoxazole-4-sulfonamides starts from 3,5-dimethylisoxazole. Key steps include the generation of the sulfonamide group and subsequent reactions with different amines or aldehydes to introduce various substituents . Similarly, sulfonamide isoxazolo[5,4-b]pyridines are synthesized from aminoisoxazolo[5,4-b]pyridine and aryl sulfonic chlorides using classical or microwave methods .

Molecular Structure Analysis

The molecular structure of isoxazole derivatives is characterized by the presence of the isoxazole ring, which can be further substituted with various functional groups. The presence of a sulfonamide group is a common feature in these molecules, which can significantly influence their biological activity and interaction with biological targets. For example, the crystal structure of a related sulfonamide compound bound to carbonic anhydrase II revealed unique interactions that differ from those observed with other structurally related derivatives .

Chemical Reactions Analysis

Isoxazole derivatives can undergo various chemical reactions, depending on the substituents present on the ring. The reactivity of the isoxazole ring itself can be influenced by the electron-withdrawing or electron-donating nature of the substituents. The sulfonamide group, in particular, can participate in reactions with amines or aldehydes to form new derivatives with different biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives, such as solubility, melting point, and stability, are determined by the nature of the substituents on the isoxazole ring. The introduction of a sulfonamide group can increase the polarity and potentially improve the solubility in water, which is beneficial for biological applications. The crystal structure of these compounds can reveal important information about their conformation and intermolecular interactions, which can affect their physical properties and biological activity .

Wissenschaftliche Forschungsanwendungen

Biological Active Sulfonamide Hybrids

Sulfonamides constitute a significant class of compounds with a wide range of pharmacological activities. These include antibacterial, anti-carbonic anhydrase, antitumor, and anti-neuropathic pain activities, among others. The versatility of the sulfonamide group allows for the development of various hybrid compounds by combining sulfonamide with different organic compounds like coumarin, isoxazole, and pyrimidine, leading to a considerable range of hybrid agents. These hybrids have been extensively researched for their potential in treating various diseases, showcasing the adaptability of sulfonamide structures in medicinal chemistry (Ghomashi et al., 2022).

Synthesis and Characterization

The synthesis of novel sulfonamide derivatives involves creating a series of compounds that can be characterized by their structural and biological properties. For instance, novel sulfonamide derivatives of 5-substituted-3-methylisoxazole have been synthesized, starting from 3,5-dimethylisoxazole. These processes underscore the chemical flexibility and the broad application range of sulfonamides in creating compounds with potential therapeutic benefits (Filimonov et al., 2006).

Antimicrobial and Chemotherapeutic Properties

Sulfonamide compounds are known for their antimicrobial and chemotherapeutic properties. They have been investigated for their effectiveness against various pathogens and their potential use as antibacterial agents. The exploration of new heterocyclic compounds containing a sulfonamido moiety for antibacterial purposes highlights the ongoing research into sulfonamides as a source of new therapeutic agents. These compounds often show high activities against a range of bacterial strains, indicating their significance in developing new antimicrobial treatments (Azab et al., 2013).

Inhibitors of Enzymatic Activity

Sulfonamides have also been studied for their role as inhibitors of various enzymes, such as carbonic anhydrases and acetylcholinesterases. This enzymatic inhibition is crucial for therapeutic applications in conditions like glaucoma, epilepsy, and certain neurodegenerative diseases. The development of sulfonamide-based inhibitors demonstrates the chemical's utility in addressing a wide range of physiological processes and conditions (Ozgun et al., 2019).

Zukünftige Richtungen

The future directions in the research of isoxazole derivatives, including “3,5-dimethyl-N-((4-morpholinopyrimidin-2-yl)methyl)isoxazole-4-sulfonamide”, involve the development of new synthetic strategies and designing of new isoxazole derivatives based on the most recent knowledge emerging from the latest research . This includes the development of eco-friendly synthetic strategies and the exploration of the potential application of metal-free synthetic routes for the synthesis of isoxazoles .

Eigenschaften

IUPAC Name |

3,5-dimethyl-N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]-1,2-oxazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O4S/c1-10-14(11(2)23-18-10)24(20,21)16-9-12-15-4-3-13(17-12)19-5-7-22-8-6-19/h3-4,16H,5-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSNDYQZDNGYRMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)NCC2=NC=CC(=N2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-isopentyl-1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530027.png)

![3-((4-methoxybenzo[d]thiazol-2-yl)oxy)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide](/img/structure/B2530028.png)

![3-(2-Fluorophenyl)-4-methyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazole](/img/structure/B2530029.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-[(2-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2530031.png)

![[1-methyl-3-phenyl-5-(phenylsulfonyl)-1H-pyrazol-4-yl]methyl 3-chlorobenzenecarboxylate](/img/structure/B2530033.png)

![5-amino-N-(2-ethoxyphenyl)-1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2530034.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2530036.png)

![4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-methylbenzamide](/img/structure/B2530047.png)